

Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Benzhydrylamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and organic synthesis. Its rigid diphenylmethane backbone serves as a foundational scaffold for a wide array of pharmacologically active molecules. This document provides an in-depth overview of the fundamental properties, synthesis, purification, and spectral characterization of **benzhydrylamine hydrochloride**. Furthermore, it explores its application in drug development, exemplified by the wakefulness-promoting agent Modafinil, and details the associated signaling pathways. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols and data presented in a clear, accessible format to support research and development endeavors.

Core Properties of Benzhydrylamine Hydrochloride

Benzhydrylamine hydrochloride is the salt form of 1,1-diphenylmethylamine, valued for its stability and utility as a synthetic intermediate.^[1]

Physical and Chemical Properties

The fundamental physical and chemical identifiers and properties of **benzhydrylamine hydrochloride** are summarized below.

Property	Value	Reference(s)
IUPAC Name	diphenylmethanaminium chloride	[1]
Synonyms	1,1-Diphenylmethylamine hydrochloride, α -Aminodiphenylmethane HCl	[1]
Appearance	White to off-white crystalline powder	[1]
CAS Number	5267-34-5	[1]
Molecular Formula	C ₁₃ H ₁₄ ClN	[1]
Molecular Weight	219.71 g/mol	[1]
Melting Point	293-295 °C	[1]
Solubility	Sparingly soluble in cold water.	[1]
Storage Conditions	Store at 0-8 °C, protect from moisture.	[1]

Spectral Data

The following tables provide characteristic spectral data for the free base, benzhydrylamine, which is structurally representative for analytical purposes.

¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference(s)
~ 7.20 - 7.40	Multiplet	10H	Aromatic protons	[2] , [3]
~ 5.15	Singlet	1H	Methine proton (CH)	[2]
~ 1.70	Singlet	2H	Amine protons (NH ₂)	[2]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Reference(s)
~ 145.0	Quaternary aromatic C	[4],[1]
~ 128.5	Aromatic CH	[4],[1]
~ 127.0	Aromatic CH	[4],[1]
~ 126.5	Aromatic CH	[4],[1]
~ 58.0	Methine C (CH-NH ₂)	[4],[1]

FT-IR Spectral Data (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
~ 3370, ~3300	Medium	N-H stretching (asymmetric & symmetric)	[1],[3]
~ 3060, ~3020	Medium	Aromatic C-H stretching	[1],[3]
~ 1600, ~1490	Strong	Aromatic C=C bending	[1],[3]
~ 1450	Strong	CH ₂ scissoring	[1],[3]
~ 700, ~740	Strong	Monosubstituted benzene bending	[1],[3]

Synthesis and Purification Protocols

The synthesis of **benzhydrylamine hydrochloride** is typically a multi-step process. A common and effective route involves the formation of a benzophenone oxime intermediate, followed by reduction and salt formation.

Experimental Protocol: Synthesis

This process is divided into two primary stages: the synthesis of the benzophenone oxime intermediate and its subsequent conversion to benzhydrylamine, followed by salt formation.

Stage 1: Synthesis of Benzophenone Oxime[2][5]

- **Reagents & Setup:** In a round-bottomed flask, combine benzophenone (10 g, 0.055 mol), hydroxylamine hydrochloride (6 g, 0.086 mol), 95% ethanol (20 mL), and water (4 mL).
- **Reaction Initiation:** While stirring or shaking, add sodium hydroxide pellets (11 g, 0.275 mol) to the mixture in portions. The reaction may become exothermic; cool the flask with tap water if necessary.
- **Reflux:** Once all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
- **Precipitation:** After reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (30 mL) in water (200 mL). A white solid (benzophenone oxime) will precipitate.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
- **Drying:** Dry the collected benzophenone oxime. The crude product is typically of sufficient purity for the next step. The expected yield is approximately 98-99%.

Stage 2: Reduction and Salt Formation to **Benzhydrylamine Hydrochloride**[2][6]

This stage is adapted from a patented industrial process utilizing a Leuckart-type reaction followed by hydrolysis.

- **Reaction Setup:** Combine benzophenone (100g), formamide (148g), and a catalyst such as 200-300 mesh chromatographic silica gel (10g) in a suitable reaction vessel.
- **Leuckart Reaction:** Heat the mixture to 185-190 °C and maintain the reaction for 3-4 hours. This step forms N-formyl-benzhydrylamine.

- Workup of Intermediate: Cool the reaction mixture and add water. Stir to disperse the mixture, then collect the solid product by filtration. Wash and dry the solid to yield the crude N-formyl-benzhydrylamine.
- Hydrolysis: Transfer the dried intermediate to a flask with absolute ethanol (e.g., 360ml for 120g of intermediate) and add concentrated hydrochloric acid (e.g., 110g).
- Reflux: Heat the mixture to reflux and maintain for approximately 1.5 hours to ensure complete hydrolysis.
- Crystallization and Isolation: Cool the solution to induce crystallization of **benzhydrylamine hydrochloride**. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying the final **benzhydrylamine hydrochloride** product. An ethanol/water solvent system is often suitable for amine hydrochlorides.^[7]

- Solvent Preparation: Prepare a solvent mixture, for example, 80% ethanol in water.
- Dissolution: Place the crude **benzhydrylamine hydrochloride** in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat on a hot plate while stirring until the solid is completely dissolved.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
- Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
- Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.

Applications in Drug Development & Signaling Pathways

The benzhydryl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. Its derivatives exhibit a wide range of biological activities, including antihistaminic, antiviral, and anticancer properties.

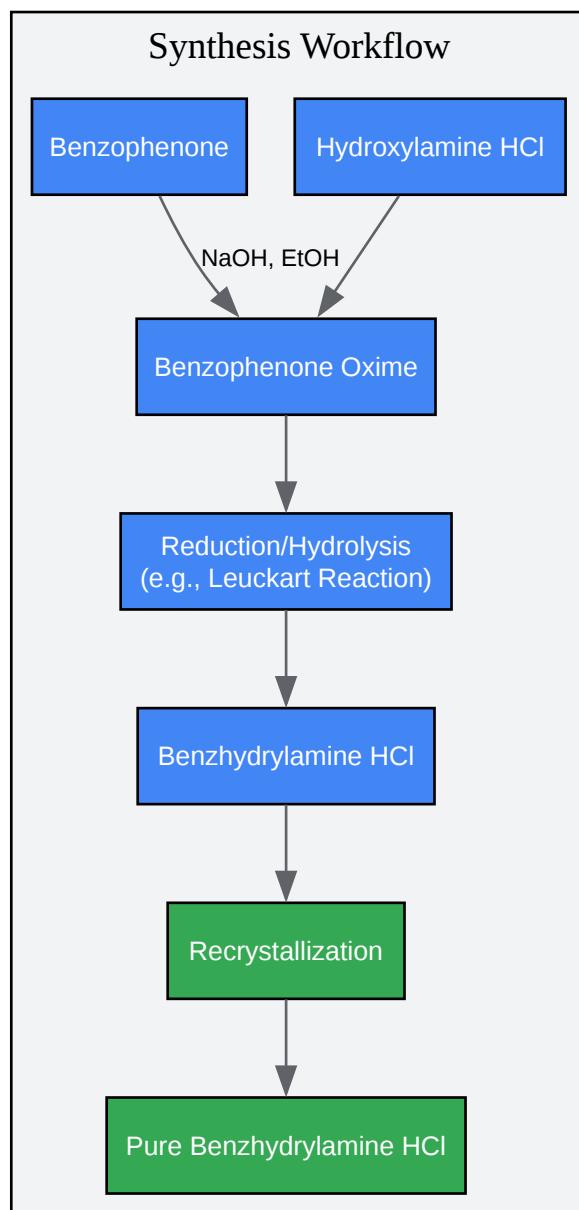
Case Study: Modafinil and the Dopamine Transporter

A prominent example of a drug featuring a benzhydryl-like core is Modafinil, a wakefulness-promoting agent used to treat narcolepsy.^[1] Although not a direct amine derivative, its synthesis often involves benzhydryl intermediates. The primary mechanism of action of Modafinil involves the inhibition of the dopamine transporter (DAT).^{[1][2]}

The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.^[2] By blocking DAT, Modafinil increases the extracellular concentration of dopamine, enhancing alertness and wakefulness.^[1]

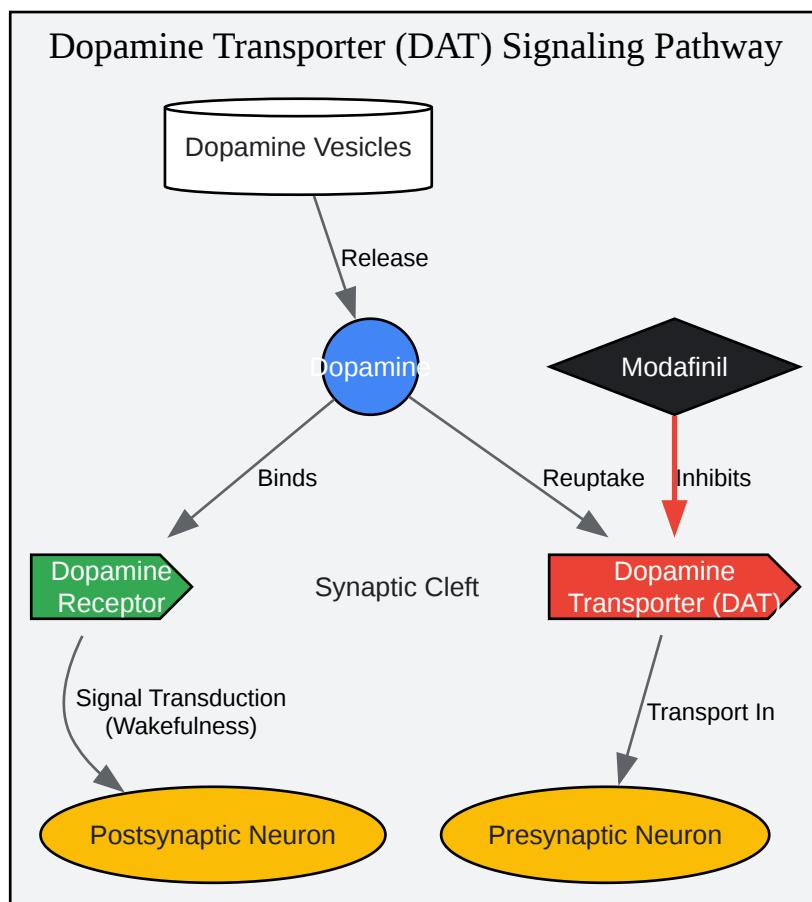
Visualization of Synthetic and Signaling Pathways

The following diagrams illustrate the key experimental workflow for synthesis and the signaling pathway affected by Modafinil.



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Caption: Synthetic workflow for Benzhydrylamine HCl.



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Caption: Modafinil's mechanism of action on the DAT.

Safety and Handling

Benzhydrylamine hydrochloride is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] In case of contact, flush the affected area with copious amounts of water.[1] During combustion, it may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

Conclusion

Benzhydrylamine hydrochloride remains a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. This guide has provided a detailed summary of its core properties, including comprehensive tables of physical and spectral data. The experimental protocols for its synthesis and purification offer a practical basis for laboratory work. Understanding its role as a scaffold, as illustrated by the mechanism of Modafinil, highlights its continued importance in drug discovery and development. The data and methodologies presented herein serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329409#benzhydrylamine-hydrochloride-fundamental-properties>]

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